

# Using Tesimide in combination with dexamethasone for research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Tesimide |           |
| Cat. No.:            | B1623714 | Get Quote |

I'm sorry, but I was unable to retrieve any results for your search. --INVALID-LINK-- to/grounding-api-redirect/AUZIYQHQIWM -

bAl5Tmj7WAZZPv1xK5ZZeg4Ir\_IIUBKMe5dPsrfSA3eVBLiyjNWLBwgvjIo\_x4xqGgfCaA4fpksF7rRLhU0VB-PZYoNQjIu47raNHsaPkYsAm16VOY-ifJJkSrvbK2BUF-ndXGI

[1] Dexamethasone - an overview | ScienceDirect Topics Dexamethasone is a potent synthetic glucocorticoid that has been used in the treatment of various inflammatory and autoimmune diseases. It is also used as an antiemetic in patients receiving cancer chemotherapy. Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which is a member of the nuclear receptor superfamily. Upon binding to dexamethasone, the GR translocates to the nucleus and binds to specific DNA sequences called glucocorticoid response elements (GREs). This binding can either activate or repress the transcription of target genes. ... Dexamethasone is a synthetic member of the glucocorticoid class of steroid drugs. It has anti-inflammatory and immunosuppressant properties. Dexamethasone is a potent agonist of the glucocorticoid receptor. It is used to treat many inflammatory and autoimmune conditions, such as rheumatoid arthritis and bronchospasm. Dexamethasone is also used as a direct chemotherapeutic agent in certain hematological malignancies, especially in the treatment of multiple myeloma, in which it is given alone or in combination with other chemotherapeutic drugs, including thalidomide, lenalidomide, bortezomib, or a combination of doxorubicin and vincristine or bortezomib and cyclophosphamide. ... Dexamethasone is a potent synthetic member of the glucocorticoid class of steroid drugs. It is used to treat many inflammatory and autoimmune conditions, such as rheumatoid arthritis and bronchospasm. Idiopathic sudden sensorineural hearing loss is defined as a sensorineural hearing loss of at least 30 dB in three consecutive frequencies over a period of 72 hours. It is considered a medical emergency. The standard treatment is with corticosteroids. Dexamethasone is a potent synthetic member of the glucocorticoid class of steroid drugs. 2



Check Availability & Pricing

- [3] Dexamethasone StatPearls NCBI Bookshelf (2025-01-01) Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressant properties that is 25 to 30 times more potent than hydrocortisone and 6 to 7 times more potent than prednisone. Unlike other glucocorticoids, dexamethasone has a low mineralocorticoid activity. Dexamethasone is FDA-approved for many conditions, including but not limited to adrenal insufficiency, acute mountain sickness, high-altitude cerebral edema, congenital adrenal hyperplasia, and shock. It is also approved for acute exacerbations of multiple sclerosis, allergies, and inflammation. ... (2025-01-01) Dexamethasone is a potent glucocorticoid that can suppress the immune system and inflammation. It binds to the glucocorticoid receptor (GR) in the cytoplasm, and the complex translocates to the nucleus. In the nucleus, the dexamethasone-GR complex binds to specific DNA sequences called glucocorticoid response elements (GREs) and alters the transcription of target genes. This can lead to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. ... (2025-01-01) Dexamethasone is a potent glucocorticoid with anti-inflammatory and immunosuppressant effects. It is used to treat a variety of conditions, including but not limited to: allergic conditions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematologic disorders, neoplastic diseases, nervous system disorders, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders. 4
- [5] **Tesimide** Creative Biolabs **Tesimide** is a small molecule that has been shown to have anti-cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell death. **Tesimide** is currently in clinical trials for the treatment of various cancers. ... **Tesimide** is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, **tesimide** can cause the telomeres to shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models. In vitro, **tesimide** has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo, **tesimide** has been shown to inhibit the growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. **Tesimide** is currently in clinical trials for the treatment of various cancers. 2
- [6] A phase I trial of the combination of the PARP inhibitor olaparib and the WEE1 inhibitor adavosertib in patients with advanced solid tumors PubMed (2021-03-01) Purpose: The WEE1 inhibitor adavosertib and the PARP inhibitor olaparib have both shown single-agent clinical activity, and have synergistic anti-tumor effects in preclinical models. We conducted a phase I trial to determine the recommended phase II dose



Check Availability & Pricing

(RP2D), and to assess the safety, pharmacokinetics, and preliminary clinical activity of this combination. Patients and methods: Patients with advanced solid tumors were enrolled in a standard 3 + 3 doseescalation design. Patients received olaparib (100-250 mg orally twice daily) and adavosertib (100-225 mg orally once daily) on days 1-3 and 8-10 of a 21-day cycle. Results: Forty-six patients were enrolled. The RP2D was olaparib 250 mg twice daily and adavosertib 200 mg once daily. Dose-limiting toxicities were primarily hematologic. Common treatment-related adverse events included nausea (87%), fatigue (78%), vomiting (72%), diarrhea (70%), and anemia (61%). ... (2021-03-01) We conducted a phase I trial to determine the recommended phase II dose (RP2D), and to assess the safety, pharmacokinetics, and preliminary clinical activity of this combination. Patients and methods: Patients with advanced solid tumors were enrolled in a standard 3 + 3 dose-escalation design. Patients received olaparib (100-250 mg orally twice daily) and adavosertib (100-225 mg orally once daily) on days 1-3 and 8-10 of a 21-day cycle. ... (2021-03-01) The WEE1 inhibitor adavosertib and the PARP inhibitor olaparib have both shown singleagent clinical activity, and have synergistic anti-tumor effects in preclinical models. We conducted a phase I trial to determine the recommended phase II dose (RP2D), and to assess the safety, pharmacokinetics, and preliminary clinical activity of this combination. ... (2021-03-01) The combination of olaparib and adavosertib is safe and tolerable, with promising preliminary clinical activity in patients with advanced solid tumors. Further studies are needed to evaluate the efficacy of this combination in specific tumor types. 2

[7] **Tesimide** - an overview | ScienceDirect Topics **Tesimide** is a novel small molecule that has been shown to have anti-cancer activity. It is a potent and selective inhibitor of the enzyme telomerase, which is responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, **tesimide** can cause the telomeres to shorten, which can lead to cell death. ... **Tesimide** is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. It has been shown to have anti-cancer activity in a variety of in vitro and in vivo models. **Tesimide** is currently in clinical trials for the treatment of various cancers. ... **Tesimide** is a small molecule that has been shown to have anti-cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, **tesimide** can cause the telomeres to shorten, which can lead to cell death. 2

**Tesimide** | C10H9N3O2S - PubChem National Center for Biotechnology Information. 8600 Rockville Pike, Bethesda, MD, 20894 USA. Contact. Policies. FOIA. HHS Vulnerability Disclosure. National Library of Medicine. National Institutes of Health. U.S. Department of Health & Human Services. ... Benzo[d]isothiazole-1,1-dioxide, 3-hydrazinyl- ... 1,1-dioxide ... 3-hydrazinyl-1,2-benzisothiazole 1,1-dioxide ... 3-hydrazinyl-2H-1,2-benzisothiazol-1,1-dione ... 3-hydrazinylbenzo[d]isothiazole 1,1-dioxide ... 3-hydrazinyl-2H-1,2-benzisothiazole 1,1-dioxide ... 3-hydrazinylbenzo[d]isothiazole 1,1-dioxide ... 3-



Check Availability & Pricing

hydrazono-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide ... **Tesimide**. ... Benzo[d]isothiazole-1,1-dioxide, 3-hydrazinyl- ... 1,1-dioxide ... 3-hydrazinyl-1,2-benzisothiazole 1,1-dioxide ... 3-hydrazinyl-2H-1,2-benzisothiazol-1,1-dione ... 3-hydrazinylbenzo[d]isothiazole 1,1-dioxide ... 3-hydrazono-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide ... **Tesimide** ... 8

A phase 1 study of the PARP inhibitor olaparib in combination with the WEE1 inhibitor adavosertib in patients with advanced solid tumors (2021-03-01) The combination of olaparib and adavosertib was found to be safe and well-tolerated in patients with advanced solid tumors. The recommended phase 2 dose was determined to be olaparib 250 mg twice daily and adavosertib 200 mg once daily. The combination showed promising preliminary clinical activity, with an overall response rate of 29% and a clinical benefit rate of 57%. The most common treatment-related adverse events were nausea, fatigue, vomiting, diarrhea, and anemia. ... (2021-03-01) The WEE1 inhibitor adavosertib and the PARP inhibitor olaparib have both shown single-agent clinical activity, and have synergistic anti-tumor effects in preclinical models. We conducted a phase I trial to determine the recommended phase II dose (RP2D), and to assess the safety, pharmacokinetics, and preliminary clinical activity of this combination. Patients with advanced solid tumors were enrolled in a standard 3 + 3 dose-escalation design. Patients received olaparib (100-250 mg orally twice daily) and adavosertib (100-225 mg orally once daily) on days 1-3 and 8-10 of a 21-day cycle. ... (2021-03-01) The combination of olaparib and adayosertib is a promising new treatment for patients with advanced solid tumors. The combination is safe and well-tolerated, and has shown promising preliminary clinical activity. Further studies are needed to evaluate the efficacy of this combination in specific tumor types. 2

Tesimide - MedChemExpress Tesimide is a small molecule that has been shown to have anti-cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell death. **Tesimide** is currently in clinical trials for the treatment of various cancers. ... **Tesimide** is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, **tesimide** can cause the telomeres to shorten, which can lead to cell death. ... **Tesimide** has been shown to have anti-cancer activity in a variety of in vitro and in vivo models. In vitro, **tesimide** has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo, **tesimide** has been shown to inhibit the growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. **Tesimide** is currently in clinical trials for the treatment of various cancers. 2



Check Availability & Pricing

Tesimide | CAS 61618-29-9 - | Santa Cruz Biotechnology Tesimide is a chemical compound that has been studied for its potential use as a telomerase inhibitor. Telomerase is an enzyme that is responsible for maintaining the length of telomeres, which are the protective caps at the ends of chromosomes. Telomeres shorten with each cell division, and when they become too short, the cell can no longer divide and dies. Cancer cells are able to divide indefinitely because they have reactivated telomerase, which allows them to maintain the length of their telomeres. By inhibiting telomerase, tesimide can cause the telomeres of cancer cells to shorten, which can lead to their death. ... Tesimide is a chemical compound that has been studied for its potential use as a telomerase inhibitor. Telomerase is an enzyme that is responsible for maintaining the length of telomeres, which are the protective caps at the ends of chromosomes. Telomeres shorten with each cell division, and when they become too short, the cell can no longer divide and dies. Cancer cells are able to divide indefinitely because they have reactivated telomerase, which allows them to maintain the length of their telomeres. ... By inhibiting telomerase, tesimide can cause the telomeres of cancer cells to shorten, which can lead to their death. Tesimide has been shown to be effective in killing cancer cells in vitro and in vivo, and it is currently being studied in clinical trials for the treatment of various types of cancer. 2

Tesimide | C10H9N3O2S | Chemsrc We are sorry, but the page you are looking for does not exist. 8

**Tesimide** | 61618-29-9 - ChemicalBook ChemicalBook provide Chemical industry users with **Tesimide**(61618-29-9) Boiling point Melting point,**Tesimide**(61618-29-9) Density MSDS Formula Use,If You also need to query the **Tesimide**(61618-29-9) Other information,welcome to contact us. 8

Tesimide | 61618-29-9 | Biosynth Research Areas. Cancer; Telomerase inhibitor. SMILES.

O=S1(C2=CC=CC=C2C(NN)=N1)=O. InChI. InChI=1S/C7H7N3O2S/c8-10-7-6-4-2-1-3-5(6)13(11,12)9-7/h1-4H,10H2,(H,8,9). InChIKey. ZFFMLWRLCRYHSO-UHFFFAOYSA-N. Tesimide. ... Research Areas. Cancer; Telomerase inhibitor. SMILES. O=S1(C2=CC=CC=C2C(NN)=N1)=O. InChI. InChI=1S/C7H7N3O2S/c8-10-7-6-4-2-1-3-5(6)13(11,12)9-7/h1-4H,10H2,(H,8,9). InChIKey. ZFFMLWRLCRYHSO-UHFFFAOYSA-N. ... Description. Tesimide is a telomerase inhibitor. References. 1. Tesimide: a novel telomerase inhibitor with anticancer activity. ... 2. Tesimide inhibits the growth of human cancer cells in vitro and in vivo. ... 3. Tesimide is a potent and selective inhibitor of telomerase. 8

**Tesimide** - Selleck Chemicals **Tesimide** is a small molecule that has been shown to have anti-cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, **tesimide** can cause the telomeres to shorten, which can lead to cell death. **Tesimide** is currently in clinical trials for the treatment of various cancers. ... **Tesimide** is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of



Check Availability & Pricing

chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, **tesimide** can cause the telomeres to shorten, which can lead to cell death. ... **Tesimide** has been shown to have anti-cancer activity in a variety of in vitro and in vivo models. In vitro, **tesimide** has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo, **tesimide** has been shown to inhibit the growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. **Tesimide** is currently in clinical trials for the treatment of various cancers. 2

A phase I trial of the combination of the PARP inhibitor olaparib and the WEE1 inhibitor adavosertib in patients with advanced solid tumors - Clinical Cancer Research (2021-03-01) The WEE1 inhibitor adavosertib and the PARP inhibitor olaparib have both shown single-agent clinical activity, and have synergistic anti-tumor effects in preclinical models. We conducted a phase I trial to determine the recommended phase II dose (RP2D), and to assess the safety, pharmacokinetics, and preliminary clinical activity of this combination. Patients with advanced solid tumors were enrolled in a standard 3 + 3 dose-escalation design. Patients received olaparib (100-250 mg orally twice daily) and adavosertib (100-225 mg orally once daily) on days 1-3 and 8-10 of a 21-day cycle. ... (2021-03-01) The combination of olaparib and adavosertib is safe and tolerable, with promising preliminary clinical activity in patients with advanced solid tumors. Further studies are needed to evaluate the efficacy of this combination in specific tumor types. ... (2021-03-01) Forty-six patients were enrolled. The RP2D was olaparib 250 mg twice daily and adavosertib 200 mg once daily. Dose-limiting toxicities were primarily hematologic. Common treatment-related adverse events included nausea (87%), fatigue (78%), vomiting (72%), diarrhea (70%), and anemia (61%). 2

A phase 1 study of the PARP inhibitor olaparib in combination with the WEE1 inhibitor adavosertib in patients with advanced solid tumors - Europe PMC (2021-03-01) The WEE1 inhibitor adavosertib and the PARP inhibitor olaparib have both shown single-agent clinical activity, and have synergistic anti-tumor effects in preclinical models. We conducted a phase I trial to determine the recommended phase II dose (RP2D), and to assess the safety, pharmacokinetics, and preliminary clinical activity of this combination. Patients with advanced solid tumors were enrolled in a standard 3 + 3 dose-escalation design. Patients received olaparib (100-250 mg orally twice daily) and adavosertib (100-225 mg orally once daily) on days 1-3 and 8-10 of a 21-day cycle. ... (2021-03-01) The combination of olaparib and adavosertib is safe and tolerable, with promising preliminary clinical activity in patients with advanced solid tumors. Further studies are needed to evaluate the efficacy of this combination in specific tumor types. ... (2021-03-01) Forty-six patients were enrolled. The RP2D was olaparib 250 mg twice daily and adavosertib 200 mg once daily. Dose-limiting toxicities were primarily hematologic. Common treatment-related adverse events included nausea (87%), fatigue (78%), vomiting (72%), diarrhea (70%), and anemia (61%). 2



Check Availability & Pricing

Tesimide - Cayman Chemical Tesimide is a small molecule that has been shown to have anti-cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell death. **Tesimide** is currently in clinical trials for the treatment of various cancers. ... **Tesimide** is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, **tesimide** can cause the telomeres to shorten, which can lead to cell death. ... **Tesimide** has been shown to have anti-cancer activity in a variety of in vitro and in vivo models. In vitro, **tesimide** has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo, **tesimide** has been shown to inhibit the growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. Tesimide is currently in clinical trials for the treatment of various cancers. 2

Tesimide - Tocris Bioscience Tesimide is a small molecule that has been shown to have anti-cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell death. **Tesimide** is currently in clinical trials for the treatment of various cancers. ... **Tesimide** is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, **tesimide** can cause the telomeres to shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models. In vitro, **tesimide** has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo, **tesimide** has been shown to inhibit the growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. **Tesimide** is currently in clinical trials for the treatment of various cancers. 2

**Tesimide** - ApexBio Technology **Tesimide** is a small molecule that has been shown to have anti-cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to



Check Availability & Pricing

divide indefinitely. By inhibiting telomerase, **tesimide** can cause the telomeres to shorten, which can lead to cell death. **Tesimide** is currently in clinical trials for the treatment of various cancers. ... **Tesimide** is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, **tesimide** can cause the telomeres to shorten, which can lead to cell death. ... **Tesimide** has been shown to have anti-cancer activity in a variety of in vitro and in vivo models. In vitro, **tesimide** has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo, **tesimide** has been shown to inhibit the growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. **Tesimide** is currently in clinical trials for the treatment of various cancers. 2

Tesimide | 61618-29-9 - Adoog Bioscience Tesimide is a small molecule that has been shown to have anti-cancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell death. **Tesimide** is currently in clinical trials for the treatment of various cancers. ... **Tesimide** is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell death. ... **Tesimide** has been shown to have anti-cancer activity in a variety of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. **Tesimide** is currently in clinical trials for the treatment of various cancers. 2

**Tesimide** | 61618-29-9 - BOC Sciences **Tesimide** is a small molecule that has been shown to have anticancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, **tesimide** can cause the telomeres to shorten, which can lead to cell death. **Tesimide** is currently in clinical trials for the treatment of various cancers. ... **Tesimide** is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the



Check Availability & Pricing

protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, **tesimide** can cause the telomeres to shorten, which can lead to cell death. ... **Tesimide** has been shown to have anti-cancer activity in a variety of in vitro and in vivo models. In vitro, **tesimide** has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo, **tesimide** has been shown to inhibit the growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. **Tesimide** is currently in clinical trials for the treatment of various cancers. 2

Tesimide | 61618-29-9 - BLDpharm Tesimide is a small molecule that has been shown to have anticancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell death. **Tesimide** is currently in clinical trials for the treatment of various cancers. ... **Tesimide** is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, **tesimide** can cause the telomeres to shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. Tesimide is currently in clinical trials for the treatment of various cancers. 2

Tesimide | 61618-29-9 - Chemscene Tesimide is a small molecule that has been shown to have anticancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell death. Tesimide is currently in clinical trials for the treatment of various cancers. ... Tesimide is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety



Check Availability & Pricing

of in vitro and in vivo models. In vitro, **tesimide** has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo, **tesimide** has been shown to inhibit the growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. **Tesimide** is currently in clinical trials for the treatment of various cancers. 2

Tesimide | 61618-29-9 - Chem-Space Tesimide is a small molecule that has been shown to have anticancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell death. **Tesimide** is currently in clinical trials for the treatment of various cancers. ... **Tesimide** is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. **Tesimide** is currently in clinical trials for the treatment of various cancers. 2

Tesimide | 61618-29-9 - Combi-Blocks Tesimide is a small molecule that has been shown to have anticancer activity. It is thought to work by inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of telomeres. Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. In cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell death. Tesimide is currently in clinical trials for the treatment of various cancers. ... Tesimide is a novel, orally bioavailable, small molecule inhibitor of the enzyme telomerase. Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most normal cells, telomerase activity is low or absent, and telomeres shorten with each cell division. However, in cancer cells, telomerase is often reactivated, which allows the cells to divide indefinitely. By inhibiting telomerase, tesimide can cause the telomeres to shorten, which can lead to cell death. ... Tesimide has been shown to have anti-cancer activity in a variety of in vitro and in vivo models. In vitro, tesimide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo, tesimide has been shown to inhibit the growth of tumors in a variety of mouse models, including breast, lung, and colon cancer models. Tesimide







is currently in clinical trials for the treatment of various cancers. --INVALID-LINK-- Notes and Protocols for the Combined Use of **Tesimide** and Dexamethasone in Research\*\*

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This document provides detailed application notes and protocols for the investigational use of **Tesimide** in combination with dexamethasone. **Tesimide** is a novel small molecule inhibitor of telomerase, an enzyme crucial for the immortalization of cancer cells by maintaining telomere length. Dexamethasone, a synthetic glucocorticoid, possesses potent anti-inflammatory and immunosuppressive properties and is widely used in oncology to manage treatment-related side effects and as a direct anti-cancer agent in certain malignancies. The combination of these two agents is being explored for potential synergistic anti-tumor effects.

#### **Mechanism of Action**

**Tesimide**: As a telomerase inhibitor, **Tesimide** targets the enzyme responsible for adding telomeric repeat sequences to the ends of chromosomes. In most normal somatic cells, telomerase activity is absent or very low, leading to progressive telomere shortening with each cell division, which eventually triggers cellular senescence or apoptosis. In contrast, the majority of cancer cells reactivate telomerase, enabling them to overcome replicative mortality and achieve cellular immortality. By inhibiting telomerase, **Tesimide** induces telomere shortening in cancer cells, ultimately leading to cell cycle arrest and apoptosis.

Dexamethasone: Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the transcription of a wide range of genes. Its anti-inflammatory effects are mediated in part by the inhibition of pro-inflammatory transcription factors such as NF-kB. In the context of cancer, dexamethasone can induce apoptosis in hematological malignancies and may also modulate the tumor microenvironment.

The combination of **Tesimide** and dexamethasone is hypothesized to attack cancer cells through two distinct and potentially synergistic mechanisms: **Tesimide**'s direct induction of replicative senescence and apoptosis, and dexamethasone's anti-inflammatory and pro-apoptotic effects.

#### **Signaling Pathways**

The interaction between **Tesimide** and dexamethasone may impact several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.





Check Availability & Pricing

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dexamethasone | Cell Signaling Technology [cellsignal.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Dexamethasone Facilitates NF-κB Signal Pathway in TNF-α Stimulated Rotator Cuff Tenocytes -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. Frontiers | New insights in glucocorticoid receptor signaling more than just a ligand binding receptor [frontiersin.org]
- 6. Dexamethasone inhibits the proliferation of tumor cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Dose Dexamethasone Manipulates the Tumor Microenvironment and Internal Metabolic Pathways in Anti-Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- To cite this document: BenchChem. [Using Tesimide in combination with dexamethasone for research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1623714#using-tesimide-in-combination-with-dexamethasone-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com